

Safety and handling of 6-Fluoro-1-methyl-1H-indazol-3-amine

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Compound of Interest

Compound Name: 6-Fluoro-1-methyl-1H-indazol-3-amine

Cat. No.: B175694

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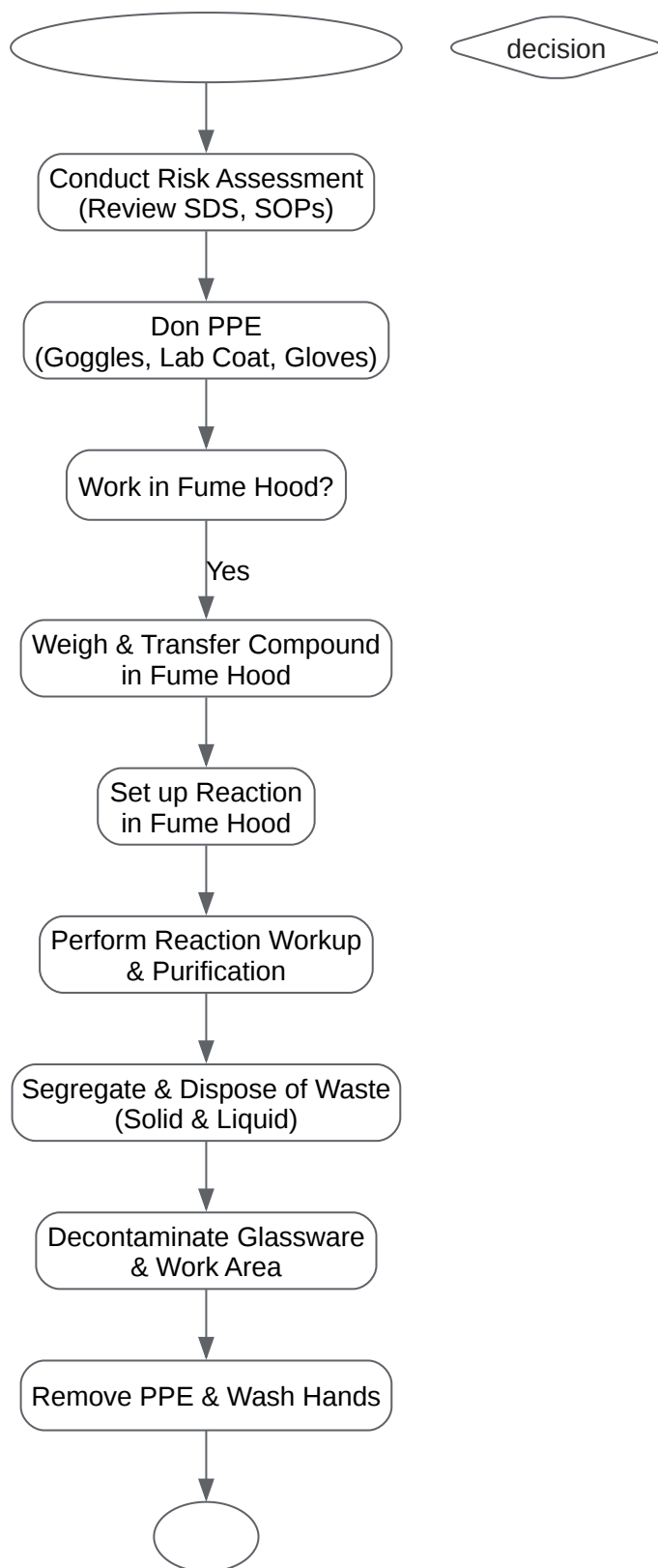
An In-depth Technical Guide to the Safe Handling and Application of **6-Fluoro-1-methyl-1H-indazol-3-amine**

This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals on the safe handling, properties, and application of **6-Fluoro-1-methyl-1H-indazol-3-amine** (CAS No. 171809-13-5). As a key building block in modern medicinal chemistry, understanding its characteristics is paramount for ensuring laboratory safety and experimental success.

Compound Profile and Significance

6-Fluoro-1-methyl-1H-indazol-3-amine belongs to the indazole class of nitrogen-containing heterocyclic compounds. The indazole scaffold is recognized as a "privileged structure" in drug discovery, appearing in numerous compounds investigated for a range of therapeutic areas, particularly oncology.[1][2] The specific substitutions on this molecule—a fluorine atom at the 6-position, a methyl group at the N1 position, and an amine at the 3-position—make it a versatile synthon for creating complex molecular architectures with tailored biological activities.[3] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H form, making it the predominant isomer.[2][3]

Chemical Structure



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Caption: A logical workflow for the safe handling of chemical reagents.

Emergency Procedures

Immediate and appropriate action during an emergency can significantly reduce the severity of an incident.

- If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. [4][5][6]* In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. [7][6] If skin irritation occurs, get medical advice. [4]* In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. [7][6]* If Swallowed: Call a POISON CENTER or doctor immediately if you feel unwell. [8][4] Rinse mouth with water. [8] Do not induce vomiting.
- Accidental Release: Avoid dust formation. [5] Evacuate personnel to a safe area. Wear appropriate PPE and sweep up the material. Place in a suitable, closed container for disposal. [7] Ventilate the area and wash the spill site after material pickup is complete. [6]* Fire-Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media. Wear self-contained breathing apparatus if necessary.

Chemical Reactivity and Storage

- Stability: The compound is generally stable under normal, recommended storage conditions. [4][7]* Conditions to Avoid: Incompatible products, excess heat, and dust formation should be avoided. [5]* Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids. [5]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [8][4] Keep apart from incompatible materials and foodstuff containers. [8]

Representative Synthesis Protocol

The synthesis of 3-aminoindazoles often proceeds from corresponding fluorobenzonitriles. The following is a representative, conceptual protocol based on established chemical principles for this class of compounds. [1][9] Disclaimer: This protocol is for illustrative purposes only. Researchers must conduct a full risk assessment and optimize conditions based on their specific laboratory setup and scale.

Objective: Synthesize **6-Fluoro-1-methyl-1H-indazol-3-amine** from 2-cyano-4-fluoroaniline.

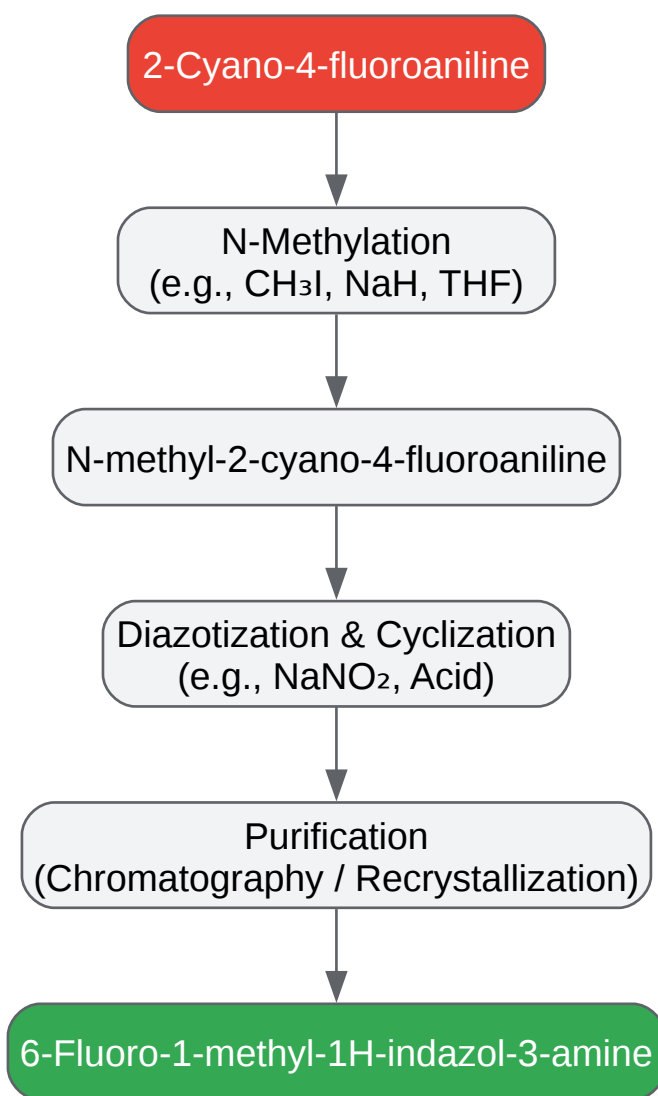
Step 1: N-Methylation of Starting Material

- In a fume hood, dissolve 2-cyano-4-fluoroaniline in a suitable aprotic solvent (e.g., THF, DMF).
- Add a non-nucleophilic base (e.g., NaH) portion-wise at 0 °C to deprotonate the aniline. Causality: This creates the aniline anion, which is a more potent nucleophile for the subsequent methylation step.
- Add a methylating agent (e.g., methyl iodide, dimethyl sulfate) dropwise, maintaining the temperature.
- Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS).
- Perform an aqueous workup to quench the reaction and extract the N-methylated product. Purify by column chromatography.

Step 2: Diazotization and Cyclization

- Dissolve the N-methylated intermediate in an appropriate acidic medium (e.g., acetic acid or HCl).
- Cool the solution to 0-5 °C in an ice bath.
- Add a solution of sodium nitrite (NaNO_2) in water dropwise. Causality: The in-situ formation of nitrous acid from NaNO_2 and the acid leads to the diazotization of the primary amine.
- The resulting diazonium salt will spontaneously cyclize to form the indazole ring system.
- Stir for a designated period, then neutralize the mixture and extract the crude product.
- Purify the final compound, **6-Fluoro-1-methyl-1H-indazol-3-amine**, via recrystallization or column chromatography.

Synthesis Workflow Diagram



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Caption: A conceptual workflow for the synthesis of the target compound.

Applications in Drug Development

The indazole core is a cornerstone of many kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of enzymes. [1]1H-indazole-3-amine, in particular, is an effective hinge-binding fragment. [1]Compounds containing this scaffold have been developed as inhibitors for various targets, including FGFR, Bcr-Abl, and CRAF, with applications in treating cancers like leukemia and various solid tumors. [3][10]The presence of the fluorine atom in **6-Fluoro-1-methyl-1H-indazol-3-amine** can be leveraged by medicinal chemists to modulate metabolic stability, binding affinity, and pharmacokinetic properties of the

final drug candidate. [3]Therefore, this compound serves as a high-value starting material for the synthesis of new chemical entities in drug discovery programs.

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